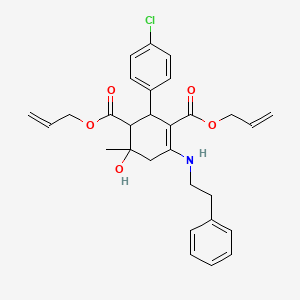
Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hydroxy group, and a phenethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it might bind to a receptor and block its activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a chlorophenyl group and has been studied for its biological activities.
4-Chloro-DL-phenylalanine: Known for its role as a tryptophan hydroxylase inhibitor.
Uniqueness
Diallyl 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(phenethylamino)-3-cyclohexene-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H32ClNO5 |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-(4-chlorophenyl)-6-hydroxy-6-methyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C29H32ClNO5/c1-4-17-35-27(32)25-23(31-16-15-20-9-7-6-8-10-20)19-29(3,34)26(28(33)36-18-5-2)24(25)21-11-13-22(30)14-12-21/h4-14,24,26,31,34H,1-2,15-19H2,3H3 |
InChI Key |
DXMXJJFFACEERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)Cl)C(=O)OCC=C)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















